2,3-Quinolinedicarboxylic acid

Descripción

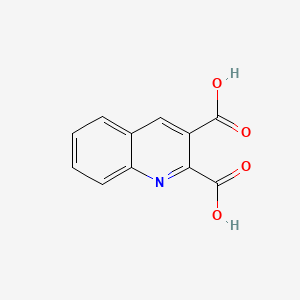

Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVMHKAHWKQBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027281 |

Source

|

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-38-9 |

Source

|

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-QUINOLINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638FYR6T3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Early Methods for Quinoline Dicarboxylic Acid Preparation

Introduction

Quinoline dicarboxylic acids are a class of heterocyclic compounds that form the structural core of numerous molecules with significant applications in medicinal chemistry and materials science. Historically, the synthesis of these compounds was a focal point of chemical exploration, driven by the desire to understand the structure of natural products and to create novel dyes and therapeutic agents. This guide provides an in-depth exploration of the foundational, early methods developed for the preparation of quinoline dicarboxylic acids. We will delve into the causality behind the experimental choices of the 19th and early 20th centuries, examining the mechanisms and protocols that laid the groundwork for modern synthetic strategies. This analysis is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the classical routes to this important chemical scaffold.

Oxidative Degradation Methods

One of the earliest and most direct approaches to synthesizing quinoline dicarboxylic acids was through the oxidative degradation of larger, more complex molecules, including fused-ring systems and natural alkaloids. This method relies on the selective cleavage of certain parts of a molecule while preserving or forming the desired dicarboxylic acid functionality on the quinoline core.

Oxidation of Acridine

Acridine, a tricyclic heteroaromatic compound first isolated from coal tar, provided a direct precursor to quinoline-2,3-dicarboxylic acid, also known as acridinic acid.

Causality of Experimental Choice: Early chemists observed that the central ring of acridine was susceptible to oxidation. The rationale was that the benzene rings of the quinoline system could be cleaved by strong oxidizing agents, leaving the more stable pyridine ring functionalized with carboxylic acid groups. The choice of oxidizing agent was critical; agents like potassium permanganate were known for their ability to oxidize alkyl side chains and aromatic rings.

1.1.1 Mechanism of Action

The oxidation of acridine involves the attack of a strong oxidizing agent, such as alkaline potassium permanganate (KMnO₄), on the electron-rich benzene rings of the acridine molecule. The reaction proceeds through a series of intermediate steps involving the formation of manganese dioxide (MnO₂) and the progressive cleavage of the carbon-carbon bonds in one of the outer rings, ultimately yielding the potassium salt of quinoline-2,3-dicarboxylic acid. Subsequent acidification protonates the carboxylate groups to give the final diacid product.

Oxidation of Quinine and Related Alkaloids

Historically, the oxidation of cinchona alkaloids like quinine was a key method that led to the discovery and preparation of related dicarboxylic acids.[1] While this method primarily yields pyridine-dicarboxylic acids, it is integral to the historical context of preparing related heterocyclic dicarboxylic acids.

Causality of Experimental Choice: The complex structure of quinine, first isolated in the 1820s, was a subject of intense investigation.[2][3] Degradative methods were the primary tools for elucidating its structure. Strong nitric acid was employed to break down the intricate alkaloid framework. This aggressive oxidation cleaved the molecule, yielding smaller, more identifiable fragments. One such fragment was cinchomeronic acid (pyridine-3,4-dicarboxylic acid), a discovery that provided crucial clues to the structure of the parent alkaloid.[4]

Condensation and Cyclization Reactions

The late 19th century saw the development of several powerful named reactions that constructed the quinoline ring system from simpler acyclic or aromatic precursors.[5] These methods offered greater control over the substitution pattern of the final product and were pivotal in synthesizing a wide array of quinoline derivatives, including those with carboxylic acid functionalities.

The Pfitzinger Reaction (1886)

Discovered by Wilhelm Pfitzinger, this reaction provides a versatile route to quinoline-4-carboxylic acids.[6][7] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8]

Causality of Experimental Choice: The core insight of the Pfitzinger reaction is the use of a base to hydrolyze the amide bond within the isatin ring.[6] This in-situ ring-opening is crucial as it generates a reactive 2-aminophenyl-α-ketoacid intermediate. This intermediate possesses both a nucleophilic aniline moiety and an electrophilic ketone, perfectly primed for reaction with a second carbonyl compound. The subsequent intramolecular cyclization is an efficient way to construct the quinoline ring system with a carboxylic acid group inherently positioned at the 4-position.

2.1.1 Generalized Pfitzinger Reaction Mechanism

The reaction proceeds through a well-defined sequence:

-

Ring Opening: The base (e.g., potassium hydroxide) hydrolyzes the amide bond of isatin to form the potassium salt of isatinic acid (a keto-acid).[5][6]

-

Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine (Schiff base).[5]

-

Tautomerization: The imine tautomerizes to the more stable enamine.[6]

-

Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[5][6]

2.1.2 Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a representative example of the Pfitzinger reaction.[9]

-

Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Note: This dissolution is highly exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir the mixture at room temperature for 30-45 minutes. The color typically changes from orange to pale yellow as the potassium isatinate intermediate forms.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[9]

-

Isolation of Product: After cooling the reaction mixture in an ice bath for 30 minutes, collect the precipitated solid potassium salt by vacuum filtration.

-

Purification and Acidification: Dissolve the crude salt in water and extract with diethyl ether to remove unreacted acetophenone.[8] Acidify the aqueous layer with an acid (e.g., acetic acid or HCl) to precipitate the free 2-phenylquinoline-4-carboxylic acid.

-

Final Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

The Doebner Reaction (1887)

Almost concurrently with Pfitzinger, Oscar Doebner developed a three-component reaction for the synthesis of quinoline-4-carboxylic acids.[10] This method involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5]

Causality of Experimental Choice: The Doebner reaction is a masterful example of convergent synthesis. Instead of starting with a pre-formed heterocyclic ring like isatin, it builds the quinoline system from three simple components. The key insight is the reaction between the aniline and the aldehyde to form a Schiff base (an imine) in situ. This imine then acts as an electrophile for the enol form of pyruvic acid. The subsequent cyclization onto the electron-rich aniline ring, followed by oxidation, forges the quinoline-4-carboxylic acid skeleton. This approach is powerful because the substitution pattern of the final product can be easily varied by changing the aniline or aldehyde starting materials.

2.2.1 Generalized Doebner Reaction Mechanism

The mechanism is thought to proceed as follows:

-

Imine Formation: The aniline and aldehyde react to form an N-arylimine (Schiff base).

-

Addition: The enol of pyruvic acid adds to the imine in a Michael-type addition.

-

Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the aniline ring attacks a carbonyl group, leading to ring closure.

-

Dehydration & Oxidation: The resulting dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to yield the aromatic quinoline-4-carboxylic acid.

The Friedländer Synthesis (1882)

Paul Friedländer's synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[11][12] While it typically produces quinolines without carboxylic acid groups, it can be adapted to produce quinoline dicarboxylic acids if appropriate starting materials are used, for instance, by reacting 2-aminobenzaldehyde with diethyloxalacetate.[13]

Causality of Experimental Choice: The logic of the Friedländer synthesis is to use a pre-functionalized benzene ring (the 2-aminoaryl carbonyl) as the foundation.[14] The amino group and the carbonyl group are positioned ortho to each other, which facilitates the final cyclization step. The reaction can proceed via two viable pathways: an initial aldol condensation followed by imine formation, or an initial imine formation followed by an intramolecular aldol-type condensation.[11] This direct and often high-yielding approach was a significant advancement in quinoline synthesis.

Other Foundational Quinoline Syntheses

While not primarily aimed at producing dicarboxylic acids, several other early named reactions are fundamental to quinoline chemistry and warrant mention. Their direct application to dicarboxylic acid synthesis is limited by the nature of their starting materials, but they form the bedrock of heterocyclic chemistry.

-

Skraup Synthesis (1880): This reaction synthesizes quinoline by heating aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][15] The reaction is notoriously vigorous and involves the in-situ formation of acrolein from glycerol, which then reacts with aniline.[16] It is not suitable for preparing carboxylic acid derivatives directly due to the harsh, acidic, and oxidative conditions which would likely decarboxylate the product.

-

Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of acid.[17][18] Like the Skraup synthesis, its harsh conditions make it generally unsuitable for the direct preparation of quinoline carboxylic acids.

-

Combes Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-substituted quinolines.[19][20] The choice of a β-diketone as a starting material does not directly lead to carboxylic acid functionalities.

Comparative Summary of Early Methods

The choice of a synthetic route in the early days of organic chemistry was dictated by the availability of starting materials, the desired substitution pattern, and the robustness of the reaction.

| Synthesis Method | Key Reactants | Primary Product Type | Key Conditions | Causality/Advantage | Limitations |

| Oxidation | Acridine, Quinine | Quinoline-2,3-dicarboxylic acid | Strong Oxidizing Agents (KMnO₄, HNO₃) | Utilizes readily available, complex precursors. | Degradative, often low yield, harsh conditions. |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Strong Base (e.g., KOH) | In-situ generation of a reactive intermediate; reliable positioning of the carboxyl group. | Requires substituted isatins for substituted products. |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Often Acid-Catalyzed, Reflux | Convergent three-component synthesis; high versatility from simple starting materials. | Yields can be low with electron-deficient anilines.[10] |

| Friedländer | 2-Aminoaryl Ketone, Methylene Ketone | Substituted Quinoline | Acid or Base Catalysis | Direct and often high-yielding cyclization. | Requires specific ortho-substituted precursors which can be unstable.[13] |

| Skraup | Aniline, Glycerol | Quinoline (unsubstituted) | Strong Acid, Oxidant | Uses very simple and inexpensive starting materials. | Extremely harsh and violent reaction; not suitable for sensitive functional groups.[16][21] |

Conclusion

The foundational methods for preparing quinoline dicarboxylic acids, developed over a century ago, showcase remarkable chemical ingenuity. Early approaches, born from the necessity of structural elucidation, relied on the oxidative degradation of complex natural products and coal tar derivatives. These were soon complemented by elegant and powerful condensation and cyclization strategies—the Pfitzinger, Doebner, and Friedländer syntheses—which built the quinoline scaffold from simpler, more readily available precursors. Understanding the logic and causality behind these pioneering methods provides invaluable context for contemporary synthetic design and highlights the enduring principles of heterocyclic chemistry. These early reactions not only provided access to a new class of compounds but also established a framework for synthetic thinking that continues to influence the development of novel therapeutics and functional materials today.

References

- 1. The quinine connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinine total synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. innospk.com [innospk.com]

- 5. iipseries.org [iipseries.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 16. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 20. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 21. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Friedländer Synthesis: A Gateway to Novel Quinoline-2,3-dicarboxylic Acid Derivatives for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, quinoline-2,3-dicarboxylic acid and its analogues represent a promising class of compounds with potential therapeutic applications. The Friedländer synthesis, a classic and versatile method for constructing the quinoline ring system, offers a direct route to these valuable molecules. This technical guide provides a comprehensive overview of the Friedländer synthesis for the discovery of quinoline-2,3-dicarboxylic acid derivatives, including experimental methodologies, quantitative data, and insights into their potential biological significance.

Core Synthesis: The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or ester.[1][2] This reaction can be catalyzed by either acids or bases.[3] In the context of synthesizing quinoline-2,3-dicarboxylic acid, the key precursors are a 2-aminoaryl aldehyde (e.g., 2-aminobenzaldehyde) and a dicarbonyl compound, typically diethyl oxalacetate.

Reaction Mechanism

The reaction proceeds through a sequence of steps initiated by the formation of an enolate or enamine from the active methylene compound, which then attacks the carbonyl group of the 2-aminoaryl aldehyde. Subsequent cyclization and dehydration lead to the formation of the aromatic quinoline ring. Two primary mechanistic pathways are proposed:

-

Aldol Condensation Pathway: The reaction begins with an aldol-type condensation between the two carbonyl-containing reactants, followed by intramolecular cyclization and dehydration.[3]

-

Schiff Base Formation Pathway: The initial step involves the formation of a Schiff base between the amino group of the 2-aminoaryl aldehyde and one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration.[2]

The prevailing mechanism can be influenced by the specific reactants and the reaction conditions employed.

Experimental Protocols

While the direct Friedländer synthesis of quinoline-2,3-dicarboxylic acid from 2-aminobenzaldehyde and diethyl oxalacetate is documented in patent literature as a viable route, detailed experimental procedures with high yields can be challenging to establish due to the instability of 2-aminobenzaldehyde.[4][5] The following represents a generalized protocol based on established Friedländer reaction conditions. Researchers should optimize these conditions for their specific substrates and desired scale.

General Protocol for the Synthesis of Diethyl Quinoline-2,3-dicarboxylate

Materials:

-

2-Aminobenzaldehyde

-

Diethyl oxalacetate

-

Absolute Ethanol (or other suitable solvent like toluene)

-

Catalyst (e.g., piperidine, sodium ethoxide, or p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 equivalent) in absolute ethanol.

-

Add diethyl oxalacetate (1.0-1.2 equivalents) to the solution.

-

Add a catalytic amount of a suitable base (e.g., piperidine, a few drops) or acid (e.g., p-toluenesulfonic acid, 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford diethyl quinoline-2,3-dicarboxylate.

-

The resulting diester can be hydrolyzed to quinoline-2,3-dicarboxylic acid using standard acidic or basic hydrolysis conditions.

Note: Due to the instability of 2-aminobenzaldehyde, an alternative "in situ" generation approach from a stable precursor like 2-nitrobenzaldehyde immediately prior to the Friedländer condensation can be employed to improve yields and reproducibility.[5]

Quantitative Data

Precise, high-yield quantitative data for the direct Friedländer synthesis of quinoline-2,3-dicarboxylic acid is not extensively reported in peer-reviewed literature, largely due to the challenges associated with the starting materials. However, yields for Friedländer reactions producing other quinoline derivatives can range from moderate to excellent, depending on the substrates and the catalytic system used.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzaldehyde | Diethyl oxalacetate | Base-catalyzed | Diethyl quinoline-2,3-dicarboxylate | Not specified | Mentioned in patent literature |

| 2-Aminoacetophenone | Ethyl acetoacetate | p-Toluenesulfonic acid / Toluene, reflux | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 85 | General Friedländer conditions |

| 2-Aminobenzophenone | Acetone | KOH / Ethanol, reflux | 2-Methyl-4-phenylquinoline | 90 | General Friedländer conditions |

This table provides representative yields for similar Friedländer reactions to illustrate the potential efficiency of the synthesis.

Potential Biological Activity and Signaling Pathways

Derivatives of quinoline carboxylic acids are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] While the specific biological targets and signaling pathways of quinoline-2,3-dicarboxylic acid are not yet fully elucidated, we can infer potential mechanisms based on the activity of structurally related compounds.

Potential Anticancer Mechanisms

Several quinoline-based compounds have demonstrated anticancer activity through various mechanisms:

-

Enzyme Inhibition: Quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Pim-1 kinase and protein kinase CK2.[9][10] Inhibition of these kinases can disrupt cell cycle regulation and induce apoptosis.

-

DNA Intercalation and Damage: Some quinoline compounds can intercalate into DNA, leading to cell cycle arrest and apoptosis.[11]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Certain quinoline derivatives act as inhibitors of RTKs like VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation.

Potential Neuroactivity: NMDA Receptor Modulation

Interestingly, the pyridine analogue of quinoline-2,3-dicarboxylic acid, known as quinolinic acid, is a well-characterized agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This activity is implicated in neurotoxic processes. Given the structural similarity, it is plausible that quinoline-2,3-dicarboxylic acid could also interact with the NMDA receptor, although this has not been definitively established. Further research is warranted to explore this potential neuroactivity.

Caption: General experimental workflow for the synthesis of quinoline-2,3-dicarboxylic acid.

Caption: Hypothesized signaling pathway involving NMDA receptor agonism.

Conclusion

The Friedländer synthesis provides a foundational method for accessing quinoline-2,3-dicarboxylic acid and its derivatives. While challenges related to starting material stability exist, modern synthetic adaptations can mitigate these issues. The diverse biological activities exhibited by related quinoline carboxylic acids highlight the potential of this scaffold in drug discovery. Further investigation into the specific biological targets and mechanisms of action of quinoline-2,3-dicarboxylic acid is crucial for realizing its therapeutic promise. This guide serves as a starting point for researchers to explore the synthesis and biological evaluation of this intriguing class of molecules.

References

- 1. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. ijmphs.com [ijmphs.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Skraup Reaction: A Comprehensive Technical Guide to Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide range of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics. The Skraup reaction, a classic name reaction in organic chemistry, remains a powerful and relevant method for the synthesis of the quinoline ring system. This technical guide provides an in-depth exploration of the Skraup reaction, including its mechanism, detailed experimental protocols, quantitative data on reaction yields, and the influence of various reaction parameters, to support researchers in leveraging this important transformation.

Core Principles and Reaction Mechanism

The Skraup synthesis is a chemical reaction that utilizes an aromatic amine, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent to construct the quinoline ring. The reaction is notoriously exothermic and can be vigorous if not properly controlled; however, with appropriate moderation, it offers a direct route to a diverse array of substituted quinolines from readily available starting materials.[1][2]

The reaction proceeds through a multi-step mechanism:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[3]

-

Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[3]

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a 1,2-dihydroquinoline.

-

Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent is reduced in the process.[3]

A fragmentation-recombination mechanism has also been proposed, particularly in the related Doebner-von Miller reaction.[4]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis is highly dependent on several factors, including the nature of the substituents on the aniline starting material, the choice of oxidizing agent, and the presence of reaction moderators.

Influence of Aniline Substituents on Yield

The electronic properties of substituents on the aniline ring significantly impact the course of the Skraup reaction. Electron-donating groups (EDGs) generally facilitate the electrophilic cyclization step, leading to higher yields, while electron-withdrawing groups (EWGs) can deactivate the aromatic ring, often requiring more forcing conditions and resulting in lower yields.

| Substituted Aniline | Product | Yield (%) | Reference |

| Aniline | Quinoline | 84-91 | [1] |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | [1] |

| 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14 | [5] |

| o-Aminophenol | 8-Hydroxyquinoline | ~100 (with moderator) | [1] |

Influence of Oxidizing Agents on the Reaction

The choice of oxidizing agent is crucial for both the efficiency and the safety of the Skraup reaction. Nitrobenzene is a traditional choice, often serving as both the oxidant and a solvent.[1] Arsenic pentoxide is also effective and can lead to a less violent reaction, though its toxicity is a significant drawback.[2] Milder and more environmentally benign oxidants, such as iodine, have also been employed.[6]

| Oxidizing Agent | Aniline Substrate | Product | Yield (%) | Reference |

| Nitrobenzene | Aniline | Quinoline | 84-91 | [1] |

| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14 | [5] |

| Iodine | Aniline | Quinoline | Not specified | [6] |

Note: Direct comparison of yields can be challenging due to variations in reaction scale, temperature, and work-up procedures reported in the literature.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for success in the laboratory. The following protocols are based on established and reliable methods.

Protocol 1: Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Aniline (93 g, 1.0 mol)

-

Glycerol (276 g, 3.0 mol)

-

Nitrobenzene (49 g, 0.4 mol)

-

Concentrated Sulfuric Acid (100 mL)

-

Ferrous Sulfate Heptahydrate (10 g)

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously combine the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

-

With efficient stirring and external cooling, slowly add the concentrated sulfuric acid in portions.

-

Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil vigorously. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

-

Once the initial vigorous boiling subsides, heat the mixture to a gentle reflux for 3-4 hours.

-

Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform a steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate.

-

Purify the product by distillation, collecting the fraction boiling at 235-237 °C.

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This is a representative protocol for the synthesis of a substituted quinoline, adapted from Organic Syntheses.

Materials:

-

3-Nitro-4-aminoanisole (588 g, 3.5 mol)

-

Arsenic Pentoxide (588 g, 2.45 mol)

-

Glycerol (1.2 kg, 13 mol)

-

Concentrated Sulfuric Acid (315 mL)

Procedure:

-

In a 5-liter three-necked round-bottom flask equipped with an efficient mechanical stirrer, prepare a homogeneous slurry of arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

-

With vigorous stirring, add the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70 °C.

-

Heat the reaction mixture, maintaining the internal temperature at 120 °C for 4 hours and then at 123 °C for 3 hours.

-

Cool the reaction mixture and dilute it with water.

-

Neutralize the mixture with concentrated ammonium hydroxide.

-

Filter the precipitated product and wash it thoroughly with water.

-

Recrystallize the crude product from methanol to obtain pure 6-methoxy-8-nitroquinoline.

Visualizing the Skraup Reaction: Diagrams

To further elucidate the core concepts of the Skraup reaction, the following diagrams have been generated using the Graphviz (DOT language).

Caption: The reaction mechanism of the Skraup synthesis.

Caption: A general experimental workflow for the Skraup synthesis.

Caption: Influence of aniline substituents on the Skraup reaction.

Conclusion

The Skraup synthesis, despite its age and sometimes challenging reaction conditions, remains a highly valuable and practical method for the preparation of quinolines. Its use of simple, inexpensive starting materials makes it an attractive option for large-scale synthesis. For researchers and professionals in drug development, a thorough understanding of the Skraup reaction's mechanism, the factors influencing its outcome, and its practical execution is essential for the efficient synthesis of novel quinoline-based compounds with therapeutic potential. By carefully controlling the reaction conditions and selecting appropriate starting materials, the Skraup reaction can be a powerful tool in the arsenal of the modern synthetic chemist.

References

Physical and chemical properties of 2,3-Quinolinedicarboxylic acid

An In-depth Technical Guide on 2,3-Quinolinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral analysis of this compound (also known as acridinic acid). This compound serves as a crucial intermediate in the synthesis of various organic molecules, including herbicides and pharmaceuticals.[1][2]

Chemical Identity and Structure

-

IUPAC Name: Quinoline-2,3-dicarboxylic acid[3]

-

Synonyms: Acridic acid, 2,3-Quinoline dicarb[1]

-

Chemical Structure:

SMILES: C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data is compiled from various sources and predicted values where experimental data is unavailable.

Table 1: Physical Properties

| Property | Value | Source |

| Appearance | Solid, Yellowish-white crystalline material | [1][4] |

| Melting Point | 183 °C | [1] |

| 245 - 248 °C | [4] | |

| 271 - 277 °C | [5] | |

| Boiling Point | 423.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.531 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water. | [4] |

Note: The variation in reported melting points may be due to different crystalline forms, the presence of hydrates, or measurement conditions.

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Source |

| pKa₁ | ~2.5 (Predicted: 2.33 ± 0.30) | [1][4] |

| pKa₂ | ~4.5 | [4] |

| Flash Point | 210 °C | [1] |

| Refractive Index | 1.72 (Predicted) | [1] |

| Vapor Pressure | 6.18E-08 mmHg at 25°C | [1] |

| XLogP3-AA | 1.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols derived from patented literature.

Method 1: Hydrolysis of Diethyl Quinoline-2,3-dicarboxylate

This protocol involves the basic hydrolysis of the corresponding diethyl ester.

Experimental Workflow

Caption: Synthesis of this compound via hydrolysis.

Procedure:

-

A solution of diethyl 2,3-quinolinedicarboxylate (0.162 mol) is prepared in ethanol (150 mL).[6]

-

A separate solution of sodium hydroxide (0.50 mol) in water (400 mL) is added to the ethanol solution.[6]

-

The resulting mixture is heated under reflux for five hours.[6]

-

Following the reflux period, ethanol is removed from the reaction mixture by distillation at atmospheric pressure.[6]

-

The remaining aqueous solution is cooled in an ice bath.

-

Concentrated hydrochloric acid is added dropwise to acidify the solution, causing the precipitation of the product.[5]

-

The resulting thick mixture is filtered, and the collected solid is washed with water.[5][7]

-

The final product, this compound, is dried, typically in a vacuum oven.[7]

Method 2: Oxidation of 2-Methylquinoline-3-carboxylic Acid

This method utilizes an oxidation reaction to convert the methyl group at the 2-position into a carboxylic acid.

Procedure:

-

Dissolve 2-methylquinoline-3-carboxylic acid (0.005 mol) in a mixture of 40 mL of water and 20 mL of 15% sodium hydroxide solution.[5]

-

To this mixture, add nickel(II) chloride hexahydrate (0.001 mol).[5]

-

While stirring, add a 5.25% sodium hypochlorite solution (20 mL in 30 mL of water) dropwise over a period of time.[5]

-

Continue stirring the reaction mixture for approximately 14 hours.[5]

-

Remove any solids by filtration.

-

Acidify the filtrate to a pH of 2 using hydrochloric acid.[5]

-

Concentrate the acidified solution in vacuo to induce precipitation of the product.[5]

-

Filter the solution to collect the this compound.[5]

Method 3: Synthesis from Aniline and Diethyl Dichlorosuccinate

This multi-step synthesis involves the formation of an anilinofumarate intermediate followed by cyclization using a Vilsmeier reagent.

Procedure:

-

Preparation of Diethyl Anilinofumarate:

-

Add diethylamine dropwise to a stirred solution of diethyl dichlorosuccinate in toluene.[2]

-

Heat the mixture, then wash with water after cooling. Evaporate the toluene to yield a mixture containing diethyl diethylaminomaleate.[2]

-

React this mixture with aniline in a toluene solution containing acetic acid, heating at 80-85°C for 4 hours to produce diethyl anilinofumarate.[2]

-

-

Preparation of Vilsmeier Reagent:

-

Add phosphorus oxychloride (POCl₃) dropwise to a solution of dimethylformamide (DMF) in toluene while maintaining a temperature of 20-30°C.[2]

-

-

Cyclization:

-

Hydrolysis:

-

Hydrolyze the resulting ester using the procedure described in Method 1 to obtain the final this compound.[2]

-

Biological Context and Applications

This compound is a key building block in organic synthesis. Its primary application lies in its role as a precursor for more complex molecules.

-

Herbicides: It is a known intermediate in the manufacturing of imidazolinone herbicides.[1][2] The diacid is converted into its anhydride, which then reacts with other reagents to form the final herbicidal compounds.[2][7]

-

Pharmaceuticals: Quinoline derivatives synthesized from this acid are explored for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8][9] While this compound itself is not typically the active agent, its scaffold is crucial for the development of these potentially therapeutic compounds.

It is important to distinguish this compound from its pyridine analogue, Quinolinic acid (Pyridine-2,3-dicarboxylic acid). Quinolinic acid is a neuroactive metabolite in the kynurenine pathway, which metabolizes tryptophan, and acts as an NMDA receptor agonist.[10] this compound does not share this specific biological role.

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show characteristic absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[11][12] This broadening is due to strong hydrogen bonding between the carboxylic acid dimers.[11][12]

-

A sharp and intense C=O stretching band between 1710 and 1760 cm⁻¹.[11] The exact position depends on whether the acid is in a monomeric or dimeric form, with the latter absorbing around 1710 cm⁻¹.[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic protons of the two carboxyl groups are expected to produce a broad singlet resonance far downfield, typically around 12 δ, though this can be concentration-dependent.[11] The aromatic protons on the quinoline ring system would appear in the aromatic region of the spectrum.

-

¹³C NMR: The carbon atoms of the carboxyl groups are expected to absorb in the range of 165 to 185 δ.[11]

-

-

Mass Spectrometry (MS):

References

- 1. chembk.com [chembk.com]

- 2. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 3. This compound | C11H7NO4 | CID 69508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline-2,3-dicarboxylic Acid: Properties, Uses, Safety Data, Supplier & Pricing Information – China Chemical Manufacturer [quinoline-thiophene.com]

- 5. US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. echemi.com [echemi.com]

Spectroscopic Profile of 2,3-Quinolinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-Quinolinedicarboxylic acid (CAS No. 643-38-9), a key intermediate in the synthesis of various chemical compounds, including herbicides.[1][2] This document compiles available mass spectrometry and infrared spectroscopy data, alongside predicted Nuclear Magnetic Resonance (NMR) characteristics. It also outlines typical experimental protocols for acquiring such data and visualizes relevant chemical pathways.

Core Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The data presented below was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in negative mode.[3]

Table 1: LC-MS Fragmentation Data for this compound [3]

| Precursor Ion (m/z) | Adduct | Fragmentation Mode | Key Fragment Ions (m/z) | Relative Abundance |

| 216.0302 | [M-H]⁻ | HCD | 172.0405 | 999 |

| 128.0506 | 996 | |||

| 144.0456 | 163 |

m/z: mass-to-charge ratio HCD: Higher-energy C-trap Dissociation

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation. Carboxylic acids typically show a very broad O-H stretch and a strong C=O stretch.[4][5]

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad stretch, characteristic of hydrogen-bonded dimers.[4][5] |

| 1760-1690 | C=O (Carboxylic Acid) | Strong carbonyl stretch.[4][5] |

| 1320-1210 | C-O | Stretch. |

| 1440-1395 & 950-910 | O-H | Bend. |

Note: Specific peak values from the experimental spectrum are not detailed in the available public data. The ranges are typical for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals for the five protons on the quinoline ring system. The protons on the benzene portion of the ring (H-5, H-6, H-7, H-8) will likely appear in the aromatic region, while the H-4 proton, being on the pyridine ring and adjacent to a carboxylic acid group, will also be in this region but its exact shift will be influenced by the electron-withdrawing nature of the adjacent carboxyl group. The carboxylic acid protons are expected to be significantly downfield.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.0 - 8.5 | s |

| H-5, H-8 | 7.8 - 8.2 | d |

| H-6, H-7 | 7.5 - 7.9 | m |

| COOH | 12.0 - 14.0 | br s |

s: singlet, d: doublet, m: multiplet, br s: broad singlet. Predictions are based on general values for aromatic and carboxylic acid protons.[4][5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to be the most downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acids) | 165 - 185 |

| Aromatic Carbons | 120 - 150 |

Predictions are based on typical chemical shift ranges for carboxylic acid and aromatic carbons.[4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (LC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and methanol.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system. A common column choice is a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm).[3] A gradient elution with solvents like water and acetonitrile, often with a small amount of formic acid, is used to separate the analyte.

-

Mass Analysis: The eluent from the LC system is introduced into the mass spectrometer. For the data presented, a Q Exactive Orbitrap mass spectrometer with electrospray ionization (ESI) in negative ion mode was used.[3]

-

Data Acquisition: The instrument is set to acquire full scan mass spectra and fragmentation data (MS/MS) using a technique like Higher-energy C-trap Dissociation (HCD).[3]

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The IR spectrum is then recorded.

-

KBr Pellet Method: A small amount of the sample is finely ground with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.

-

Instrument Setup: The NMR tube is placed in the spectrometer (e.g., a 400 MHz instrument).[6] The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment.

Visualizations

The following diagrams illustrate a key synthetic application and a relevant biological pathway involving a structural analog of this compound.

Caption: Synthesis workflow of the herbicide Imazaquin from this compound.

Caption: Simplified Kynurenine pathway showing the role of Quinolinic acid, a structural analog of this compound, as an NMDA receptor agonist.[7]

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H7NO4 | CID 69508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Quinolinic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 2,3-Quinolinedicarboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-Quinolinedicarboxylic acid (CAS 643-38-9), a key intermediate in the synthesis of various chemical compounds, including herbicides. A thorough review of publicly available scientific literature reveals a notable scarcity of precise, quantitative solubility data for this compound in common organic solvents. This document summarizes the available physicochemical properties of this compound and provides detailed, generalized experimental protocols for researchers to determine its solubility. These methodologies are essential for applications in process development, formulation, and analytical method design.

Introduction to this compound

This compound, also known as acridinic acid, is a heterocyclic compound featuring a quinoline core substituted with two carboxylic acid groups at the 2 and 3 positions. Its chemical structure lends it to a variety of applications, notably as an intermediate in the synthesis of imidazolinone herbicides. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation strategies. The presence of both a rigid, aromatic quinoline ring and two polar carboxylic acid functional groups suggests a complex solubility behavior that is highly dependent on the nature of the solvent.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 643-38-9 | [1][2][3] |

| Molecular Formula | C₁₁H₇NO₄ | [1][3] |

| Molecular Weight | 217.18 g/mol | [1][3] |

| Melting Point | 183 °C | [1][4] |

| Boiling Point (Predicted) | 423.7 ± 40.0 °C | [1][4] |

| Density (Predicted) | 1.531 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.33 ± 0.30 | [1] |

| Synonyms | Acridinic acid, Quinoline-2,3-dicarboxylic acid | [1][3] |

Solubility Profile of this compound

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of common organic solvents.

Expected Solubility Behavior: Based on its molecular structure, this compound is a polar molecule. The two carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. The quinoline ring system, while largely nonpolar, contains a nitrogen atom that can also accept hydrogen bonds. Therefore, its solubility is expected to be:

-

Higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule.

-

Moderate to Low in polar protic solvents like methanol and ethanol. While these solvents can form hydrogen bonds, the energetic cost of disrupting the solvent-solvent interactions may limit solubility.

-

Very Low in nonpolar solvents such as benzene, toluene, and hexanes, due to the significant mismatch in polarity.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, direct experimental determination is necessary. The most common and reliable method is the Equilibrium Shake-Flask Method . This procedure involves creating a saturated solution of the compound at a specific temperature and then quantifying the concentration of the dissolved solute.

General Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the typical workflow for determining the equilibrium solubility of a compound.

Caption: General workflow for equilibrium solubility determination.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Sealed vials (e.g., glass HPLC vials with screw caps)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV system or drying oven)

Detailed Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Equilibration: Seal the vials securely and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by letting them stand or by centrifugation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the sample using one of the methods described below.

Quantification Methods

This method is straightforward but less sensitive and suitable for solutes with relatively high solubility.

-

Procedure:

-

Accurately weigh a clean, dry, empty container (e.g., an evaporating dish or glass beaker).

-

Pipette a precise volume of the clear, filtered supernatant into the pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling solvents like DMSO, a vacuum oven at elevated temperature may be required.

-

Once the solvent is removed, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Weigh the container with the dry residue.

-

-

Calculation:

-

Mass of solute (g) = (Weight of container + residue) - (Weight of empty container)

-

Solubility (g/L) = Mass of solute (g) / Volume of supernatant taken (L)

-

This is the preferred method due to its high sensitivity, specificity, and accuracy, especially for poorly soluble compounds.

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities or degradation products.

-

A C18 column is often a good starting point.

-

The mobile phase will likely consist of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier like acetonitrile or methanol.

-

Detection is typically achieved using a UV detector set to a wavelength where the compound has strong absorbance (e.g., around 260-280 nm, though this must be experimentally determined).

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Inject these standards into the HPLC system and record the peak area for each concentration.

-

Construct a calibration curve by plotting peak area versus concentration. The curve should be linear over the desired concentration range (R² > 0.99).

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Determine the peak area for this compound in the sample.

-

Use the calibration curve to calculate the concentration of the diluted sample.

-

-

Calculation:

-

Solubility (mg/mL) = (Concentration of diluted sample from curve in mg/mL) × (Dilution factor)

-

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, this guide provides a framework for understanding its likely behavior and empowers researchers to determine these critical parameters experimentally. The equilibrium shake-flask method, coupled with a robust analytical technique such as HPLC, provides a reliable means of generating the high-quality data necessary for advancing research and development involving this compound.

References

- 1. 2,3-Quinoline dicarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2,3-Quinoline dicarboxylic acid (QDC), CasNo.643-38-9 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 3. This compound | C11H7NO4 | CID 69508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

A Methodological Guide to the Structural Elucidation of 2,3-Quinolinedicarboxylic Acid: A Keystone Intermediate for Agrochemical and Pharmaceutical Development

Abstract

2,3-Quinolinedicarboxylic acid, also known as acridinic acid, is a pivotal heterocyclic compound serving as a crucial intermediate in the synthesis of both agrochemicals and potential pharmaceutical agents. Despite its importance, a definitive, publicly available single-crystal X-ray structure has remained elusive, representing a significant knowledge gap in the solid-state chemistry of this molecule. A complete crystal structure is indispensable for understanding its physicochemical properties, predicting polymorphism, and enabling structure-based design. This technical guide provides a comprehensive, field-proven methodology for researchers to pursue the structural elucidation of this compound. We detail a robust synthesis protocol, outline systematic procedures for obtaining single crystals, describe the workflow for single-crystal X-ray diffraction (SCXRD) analysis, and discuss the anticipated supramolecular chemistry. This document is designed to serve as a self-validating roadmap for scientists, empowering them to bridge this critical data gap.

Introduction: The Significance of this compound (Acridinic Acid)

The quinoline scaffold is a privileged structure in chemistry, forming the core of numerous compounds with broad biological and industrial applications.[1] Within this class, this compound (QDC) stands out for its utility as a molecular building block.

Chemical Identity and Physicochemical Properties

QDC is an aromatic dicarboxylic acid featuring a fused benzene and pyridine ring system.[2] Its two carboxylic acid groups, positioned ortho to each other on the pyridine ring, govern its chemical reactivity, solubility, and, most importantly, its ability to form extensive intermolecular interactions. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₇NO₄ | [2][3] |

| Molecular Weight | 217.18 g/mol | [2][3] |

| CAS Number | 643-38-9 | [2][3] |

| Appearance | Yellowish-white to white solid | [4] |

| Synonyms | Acridinic acid, Quinoline-2,3-dicarboxylic acid | [2] |

| pKa (Predicted) | pKa1: ~2.33, pKa2: ~4.5 | [5] |

| Solubility | Slightly soluble in water | [5] |

Role in Agrochemicals: The Imazaquin Precursor

The primary industrial application of QDC is as a key intermediate in the manufacture of the herbicide Imazaquin.[4] Imazaquin is a potent weed control agent used to protect a variety of crops. The precise molecular architecture of QDC is fundamental to the successful synthesis and ultimate herbicidal activity of the final product, making a reliable source of high-purity QDC essential for the agrochemical industry.[4]

The Critical Need for a Definitive Crystal Structure

The three-dimensional arrangement of molecules in the solid state dictates a material's bulk properties, including its melting point, stability, dissolution rate, and flowability. For a molecule like QDC, which is a precursor to active ingredients, controlling these properties is vital for manufacturing consistency. Furthermore, a definitive crystal structure would:

-

Reveal Polymorphism: Different crystal packing arrangements (polymorphs) can have drastically different properties. Identifying and characterizing the stable polymorph is crucial for formulation and regulatory purposes.

-

Enable Crystal Engineering: Understanding the intermolecular interactions, such as hydrogen bonding networks, allows for the rational design of co-crystals with modified physical properties.

-

Support Computational Modeling: An accurate crystal structure provides a validated starting point for computational studies to predict behavior or design new derivatives for pharmaceutical applications.[6]

Synthesis and Material Preparation: A Prerequisite for Structural Analysis

High-quality single crystals can only be grown from high-purity starting material. Several synthetic routes to QDC have been reported, primarily involving the oxidation of a methylquinoline precursor or the hydrolysis of a diester.[7][8] The alkaline hydrolysis of a diester is often preferred for its clean conversion and high yields.

Rationale for Synthetic Route Selection

The hydrolysis of diethyl 2,3-quinolinedicarboxylate offers a robust and scalable method. The starting diester can be prepared via established methods, and the subsequent hydrolysis is a high-yielding reaction that typically produces a clean product upon acidification, which can be further purified by recrystallization. This avoids the use of harsh oxidizing agents like potassium permanganate, which can lead to side products.[7]

Detailed Experimental Protocol: Synthesis via Alkaline Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of quinoline carboxylates.[8]

Materials:

-

Diethyl 2,3-quinolinedicarboxylate

-

Ethanol (Reagent Grade)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve diethyl 2,3-quinolinedicarboxylate (0.16 mol) in 150 mL of ethanol.

-

Saponification: In a separate beaker, prepare a solution of sodium hydroxide (0.50 mol) in 400 mL of deionized water. Add the NaOH solution to the flask containing the diester.

-

Reflux: Heat the mixture to reflux with constant stirring. The rationale here is to provide sufficient thermal energy to overcome the activation barrier for the saponification reaction. Maintain reflux for 5 hours to ensure the reaction goes to completion.

-

Solvent Removal: After the reflux period, remove the ethanol by distillation at atmospheric pressure. This step is crucial as it shifts the equilibrium towards the salt of the dicarboxylic acid and prepares the mixture for precipitation.

-

Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the solution reaches a pH of approximately 2. The protonation of the disodium salt causes the neutral this compound to precipitate out of the solution due to its low water solubility.

-

Isolation & Purification: Collect the white precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 60°C to yield the final, purified this compound. Characterize the product using NMR and Mass Spectrometry to confirm identity and purity (>99%) before proceeding to crystallization trials.

The Path to a Single Crystal: Methodology and Rationale

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[9] It requires a systematic screening of conditions to find the "sweet spot" where molecules can slowly and orderly assemble into a well-defined lattice.

The Theory of Crystallization for Carboxylic Acids

Aromatic carboxylic acids like QDC are characterized by strong, directional hydrogen bonds. The most common motif is the formation of a robust centrosymmetric dimer via hydrogen bonding between two carboxylic acid groups.[10] The challenge and opportunity lie in how these dimers then pack together, influenced by weaker interactions and the choice of solvent. The ideal crystallization solvent will dissolve the compound sufficiently when hot but allow for slow precipitation upon cooling or evaporation, preventing the formation of amorphous powder or polycrystalline material.

Protocol: Screening for Crystallization Conditions

Objective: To grow single crystals of QDC with dimensions of at least 0.1 mm in all directions.

Method: Slow evaporation is a reliable starting point for small molecules.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Ethanol, Methanol, Acetonitrile, Acetone, Ethyl Acetate, and mixtures with water).

-

Prepare a Near-Saturated Solution: In a clean 4 mL glass vial, add ~10 mg of purified QDC. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it doesn't dissolve, gently warm the vial to increase solubility.

-

Filtration: Filter the solution using a 0.22 µm syringe filter into a new, clean vial. This step is critical to remove any microscopic dust or impurities that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

-

Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle once or twice. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation & Observation: Place the vial in a vibration-free location. Monitor periodically for crystal growth without disturbing the vial.

Workflow Diagram for Crystallization Screening

Caption: Workflow for single-crystal growth of QDC via slow evaporation.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Probe

SCXRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11] By measuring the diffraction pattern produced when a crystal is exposed to an X-ray beam, we can calculate a map of the electron density and thereby infer the atomic positions, bond lengths, and bond angles.[9]

Experimental Workflow: From Crystal Mounting to Data Collection

The process involves carefully mounting a suitable crystal, collecting a full sphere of diffraction data, and then processing that data to solve and refine the structure.

References

- 1. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H7NO4 | CID 69508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline-2,3-dicarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 8. US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids - Google Patents [patents.google.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

Tautomerism in Solid-State 2,3-Quinolinedicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying tautomerism in solid-state 2,3-quinolinedicarboxylic acid. While specific experimental data for this compound is not extensively published, this document outlines the expected tautomeric behavior based on analogous structures, details the necessary experimental protocols for characterization, and presents a framework for data analysis.

Introduction to Tautomerism in Quinolinedicarboxylic Acids

This compound, a molecule of interest in medicinal chemistry and materials science, possesses the potential for prototropic tautomerism. In the solid state, such compounds can exist in a neutral form or as a zwitterion, where a proton is transferred from a carboxylic acid group to the basic quinoline nitrogen atom. Studies on related compounds, such as quinoline-2-carboxylic acid, have shown that the zwitterionic form is often present and can even co-exist with the neutral form within the crystal lattice. The stability of a particular tautomer in the solid state is governed by a delicate balance of intramolecular hydrogen bonding, intermolecular interactions, and crystal packing forces. Understanding the predominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, including solubility, stability, and its ability to participate in intermolecular interactions, which are critical for drug development and crystal engineering.

Predicted Tautomeric Equilibrium in this compound

The primary tautomeric equilibrium for this compound involves the transfer of a proton from one of the carboxylic acid groups to the quinoline nitrogen. This results in two main potential tautomers in the solid state: the neutral form and the zwitterionic form.

The Biological Role of Quinolinic Acid as a Niacin Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological role of quinolinic acid as a crucial precursor in the de novo synthesis of niacin (Vitamin B3) and its downstream metabolite, nicotinamide adenine dinucleotide (NAD+). This pathway, intricately linked to tryptophan metabolism, holds significant implications for cellular bioenergetics, redox homeostasis, and a spectrum of physiological and pathological processes. This document details the enzymatic cascade, quantitative parameters, experimental methodologies, and therapeutic targeting of this vital metabolic route.

The Kynurenine Pathway: From Tryptophan to Quinolinic Acid

The primary route for tryptophan catabolism in mammals is the kynurenine pathway, which is responsible for processing over 95% of dietary tryptophan.[1] This multi-step enzymatic pathway culminates in the production of several bioactive molecules, including the neuroactive kynurenic acid and the excitotoxic quinolinic acid. The initial and rate-limiting step is the oxidation of tryptophan, catalyzed by either tryptophan 2,3-dioxygenase (TDO), predominantly in the liver, or indoleamine 2,3-dioxygenase (IDO), which is more broadly distributed and inducible by inflammatory stimuli.[1] Subsequent enzymatic reactions lead to the formation of 3-hydroxyanthranilic acid, the immediate precursor to quinolinic acid.

The final step in quinolinic acid synthesis is catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), a non-heme iron-dependent enzyme that cleaves the aromatic ring of 3-hydroxyanthranilic acid.[2][3] The product of this reaction, 2-amino-3-carboxymuconate-semialdehyde, is unstable and spontaneously cyclizes to form quinolinic acid.[4]

The Conversion of Quinolinic Acid to Nicotinamide Adenine Dinucleotide (NAD+)

Quinolinic acid serves as the substrate for the de novo synthesis of NAD+, a fundamental coenzyme in cellular metabolism. This conversion is initiated by the enzyme quinolinate phosphoribosyltransferase (QPRT). QPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to quinolinic acid, forming nicotinic acid mononucleotide (NaMN) and releasing pyrophosphate and carbon dioxide.[1]

NaMN is then adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD). Finally, NAD+ synthetase (NADS) catalyzes the amidation of the nicotinic acid moiety of NaAD, utilizing glutamine as the nitrogen donor, to produce NAD+.

Quantitative Data

The efficiency of the conversion of tryptophan to niacin and the kinetics of the key enzymes involved are critical for understanding the physiological regulation of this pathway.

Tryptophan to Niacin Conversion Ratio